molecular formula C7H11Cl2NS B6276270 3-(5-chlorothiophen-2-yl)propan-1-amine hydrochloride CAS No. 2763750-71-4

3-(5-chlorothiophen-2-yl)propan-1-amine hydrochloride

Cat. No. B6276270
CAS RN: 2763750-71-4
M. Wt: 212.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

3-(5-Chlorothiophen-2-yl)propan-1-amine hydrochloride, also known as CTPH, is a synthetic compound with a wide range of applications in the scientific research field. It is a white crystalline solid with a molecular weight of 214.7 g/mol and a melting point of 95°C. CTPH is a highly reactive compound with a number of possible reactions, making it a useful tool for the synthesis of various organic compounds.

Scientific Research Applications

3-(5-chlorothiophen-2-yl)propan-1-amine hydrochloride has a variety of applications in scientific research. It has been used in the synthesis of various organic compounds, such as 2-(5-chlorothiophen-2-yl)propionic acid, which is a useful intermediate in the synthesis of a variety of compounds. 3-(5-chlorothiophen-2-yl)propan-1-amine hydrochloride has also been used in the synthesis of various pharmaceuticals, such as the anti-inflammatory drug naproxen. It has also been used in the synthesis of various polymers, such as polyurethanes, and in the synthesis of various dyes and pigments.

Mechanism of Action

3-(5-chlorothiophen-2-yl)propan-1-amine hydrochloride is a highly reactive compound and can undergo a variety of reactions. It is an electrophilic reagent and can react with nucleophiles such as amines, alcohols, and carboxylic acids. The reaction of 3-(5-chlorothiophen-2-yl)propan-1-amine hydrochloride with nucleophiles is generally exothermic and proceeds via a nucleophilic substitution mechanism.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(5-chlorothiophen-2-yl)propan-1-amine hydrochloride are not well understood. However, it is known that 3-(5-chlorothiophen-2-yl)propan-1-amine hydrochloride can react with proteins and other molecules in the body, leading to the formation of new compounds with unknown biological activity.

Advantages and Limitations for Lab Experiments

3-(5-chlorothiophen-2-yl)propan-1-amine hydrochloride has a number of advantages for laboratory experiments. It is a highly reactive compound, making it useful for the synthesis of a variety of compounds. It is also relatively inexpensive and can be easily obtained from commercial suppliers. However, 3-(5-chlorothiophen-2-yl)propan-1-amine hydrochloride is a highly toxic compound and should be handled with care. It should also be stored in a cool, dry place and away from direct sunlight.

Future Directions

There are a number of potential future directions for 3-(5-chlorothiophen-2-yl)propan-1-amine hydrochloride research. One possibility is to explore its potential applications in the synthesis of novel pharmaceuticals and other organic compounds. Another possibility is to further investigate its biochemical and physiological effects. Additionally, further research could be done to better understand its mechanism of action and to develop safer and more efficient methods for its synthesis. Finally, 3-(5-chlorothiophen-2-yl)propan-1-amine hydrochloride could be explored as a potential tool for the development of new polymers and other materials.

Synthesis Methods

3-(5-chlorothiophen-2-yl)propan-1-amine hydrochloride can be synthesized using a variety of methods, including the reaction of 5-chlorothiophen-2-ylpropionyl chloride with aqueous ammonia. The reaction is carried out in an inert atmosphere such as nitrogen or argon and yields a white crystalline solid. The product can then be purified by recrystallization from a suitable solvent.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(5-chlorothiophen-2-yl)propan-1-amine hydrochloride involves the reaction of 5-chlorothiophene-2-carbaldehyde with propan-1-amine followed by hydrochloric acid treatment.", "Starting Materials": [ "5-chlorothiophene-2-carbaldehyde", "propan-1-amine", "hydrochloric acid" ], "Reaction": [ "Step 1: 5-chlorothiophene-2-carbaldehyde is reacted with propan-1-amine in the presence of a suitable solvent and a catalyst to form 3-(5-chlorothiophen-2-yl)propan-1-amine.", "Step 2: The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt of 3-(5-chlorothiophen-2-yl)propan-1-amine." ] }

CAS RN

2763750-71-4

Product Name

3-(5-chlorothiophen-2-yl)propan-1-amine hydrochloride

Molecular Formula

C7H11Cl2NS

Molecular Weight

212.1

Purity

95

Origin of Product

United States

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